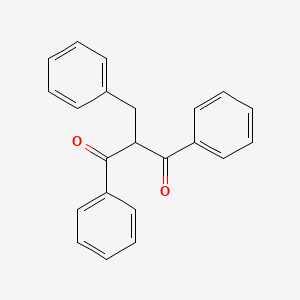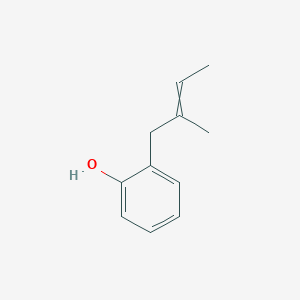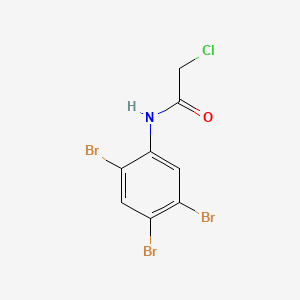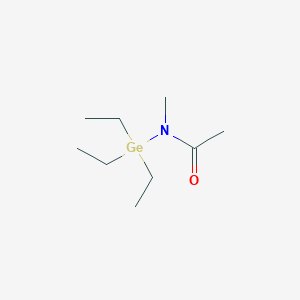
N-Methyl-N-(triethylgermyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(triethylgermyl)acetamide: is an organogermanium compound characterized by the presence of a germanium atom bonded to three ethyl groups and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(triethylgermyl)acetamide typically involves the reaction of triethylgermanium chloride with N-methylacetamide in the presence of a base. The reaction proceeds as follows:
Reactants: Triethylgermanium chloride and N-methylacetamide.
Base: A suitable base such as sodium hydride or potassium tert-butoxide is used to deprotonate the N-methylacetamide.
Solvent: The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(triethylgermyl)acetamide can undergo various chemical reactions, including:
Oxidation: The germanium atom can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The ethyl groups on the germanium atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve organolithium or Grignard reagents under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while reduction could produce N-methyl-N-(triethylgermyl)amine.
Applications De Recherche Scientifique
N-Methyl-N-(triethylgermyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of germanium-containing compounds.
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: There is interest in its potential use in medicinal chemistry for the development of new drugs.
Industry: It can be used in the production of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(triethylgermyl)acetamide involves its interaction with various molecular targets. The germanium atom can form bonds with other atoms, influencing the compound’s reactivity and stability. The acetamide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(trimethylsilyl)acetamide: Similar structure but with a silicon atom instead of germanium.
N-Methyl-N-(triethylsilyl)acetamide: Similar structure but with a silicon atom and ethyl groups.
N-Methyl-N-(triphenylgermyl)acetamide: Similar structure but with phenyl groups instead of ethyl groups.
Uniqueness
N-Methyl-N-(triethylgermyl)acetamide is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs
Propriétés
Numéro CAS |
27008-53-3 |
|---|---|
Formule moléculaire |
C9H21GeNO |
Poids moléculaire |
231.90 g/mol |
Nom IUPAC |
N-methyl-N-triethylgermylacetamide |
InChI |
InChI=1S/C9H21GeNO/c1-6-10(7-2,8-3)11(5)9(4)12/h6-8H2,1-5H3 |
Clé InChI |
YWBCLVGVKVJWSH-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)
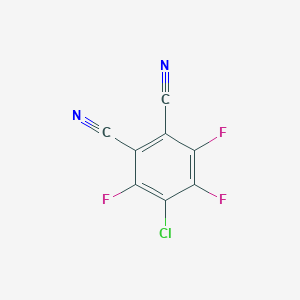


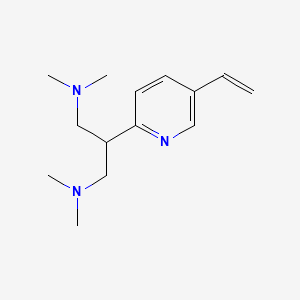
![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
